Cas no 6637-29-2 (2-(phenoxymethyl)-1H-1,3-benzodiazole)

6637-29-2 structure
Nombre del producto:2-(phenoxymethyl)-1H-1,3-benzodiazole
Número CAS:6637-29-2
MF:C14H12N2O
Megavatios:224.257883071899
MDL:MFCD00159968
CID:528295
PubChem ID:210074
2-(phenoxymethyl)-1H-1,3-benzodiazole Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Benzimidazole,2-(phenoxymethyl)-
- 2-(Phenoxymethyl)-1H-benzimidazole
- 2-(phenoxymethyl)-1H-benzimidazole,hydrochloride
- 2-(phenoxymethyl)benzimidazole
- 2-Phenoxymethyl-1H-benzimidazol
- 2-phenoxymethyl-1H-benzimidazole
- 2-phenoxymethyl-1H-benzoimidazole
- 2-phenoxymethylbenzimidazole
- 2-(phenoxymethyl)-1H-1,3-benzodiazole
- F0783-0064
- 2-(phenoxymethyl)-1H-benzimidazole hydrochloride
- 1H-Benzimidazole, 2-(phenoxymethyl)-
- NSC52089
- 9P-043
- ALBB-017848
- NSC-52089
- HMS1422O09
- SMR000069012
- AG-668/02793008
- IFLab1_003837
- EN300-30097
- BDBM50404885
- 2-(phenoxymethyl)-1H-benzo[d]imidazole
- MFCD00159968
- Z55692920
- CHEMBL424581
- SCHEMBL2241896
- 1H-Benzoimidazole, 2-phenoxymethyl-
- CCG-116820
- DTXSID40985004
- AKOS000274974
- MLS000058747
- IDI1_009944
- 6637-29-2
- Oprea1_519528
- 1H-benzimidazol-2-ylmethyl phenyl ether
- (benzimidazol-2-ylmethoxy)benzene
- G22096
- STK726928
- Oprea1_274639
- HMS2404H23
- DB-073742
-
- MDL: MFCD00159968
- Renchi: InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)
- Clave inchi: XATKRQREMKIRLA-UHFFFAOYSA-N
- Sonrisas: C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2
Atributos calculados
- Calidad precisa: 224.09506
- Masa isotópica única: 224.095
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 3
- Complejidad: 240
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.3
- Superficie del Polo topológico: 37.9Ų
Propiedades experimentales
- Denso: 1.247
- Punto de ebullición: 467.7°C at 760 mmHg
- Punto de inflamación: 167.2°C
- índice de refracción: 1.677
- PSA: 37.91
- Logp: 3.14190
2-(phenoxymethyl)-1H-1,3-benzodiazole Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(phenoxymethyl)-1H-1,3-benzodiazole PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | P322963-250mg |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 250mg |
$ 135.00 | 2022-06-03 | ||
Enamine | EN300-30097-5.0g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95.0% | 5.0g |
$603.0 | 2025-03-19 | |
Chemenu | CM296349-1g |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 95% | 1g |
$*** | 2023-03-31 | |
Life Chemicals | F0783-0064-0.5g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95% | 0.5g |
$112.0 | 2023-09-07 | |
Life Chemicals | F0783-0064-2.5g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95% | 2.5g |
$398.0 | 2023-09-07 | |
TRC | P322963-50mg |
2-(phenoxymethyl)-1H-benzimidazole |
6637-29-2 | 50mg |
$ 65.00 | 2022-06-03 | ||
Enamine | EN300-30097-10.0g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95.0% | 10.0g |
$966.0 | 2025-03-19 | |
Enamine | EN300-30097-0.5g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 95.0% | 0.5g |
$188.0 | 2025-03-19 | |
Enamine | EN010-9727-0.05g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 97% | 0.05g |
$56.0 | 2023-09-06 | |
Enamine | EN010-9727-0.1g |
2-(phenoxymethyl)-1H-1,3-benzodiazole |
6637-29-2 | 97% | 0.1g |
$83.0 | 2023-09-06 |
2-(phenoxymethyl)-1H-1,3-benzodiazole Literatura relevante
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
6637-29-2 (2-(phenoxymethyl)-1H-1,3-benzodiazole) Productos relacionados
- 20033-99-2((5-methoxy-1H-benzimidazol-2-yl)methanol)
- 883545-58-2(2-(3-Methoxy-3-methyl-butoxy)-phenylamine)
- 2138559-02-9(3-[Ethyl(2-methoxyethyl)amino]-4-(2-methylbutan-2-yl)cyclohexan-1-ol)
- 2171986-59-5(1-(4-hydroxypentyl)-5-(1-methoxyethyl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1554587-85-7(5-Chloro-4-nitropicolinic acid)
- 2034467-25-7(N-5-hydroxy-3-(thiophen-3-yl)pentyl-1H-indole-2-carboxamide)
- 69917-84-6(methyl (2E)-3-(1-methyl-1H-pyrrol-2-yl)prop-2-enoate)
- 2248344-04-7(3-Bromo-6,7-dihydro-5H-pyrrolizine-1-carbaldehyde)
- 40851-87-4(5-Amino-1,3-dihydro-2h-imidazo4,5-bpyridin-2-one)
- 39117-72-1(3'-Nitro-[1,1'-biphenyl]-4-carbonitrile)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:6637-29-2)2-(phenoxymethyl)-1H-1,3-benzodiazole

Pureza:99%
Cantidad:1g
Precio ($):335.0